molecular formula C20H27BN2O4 B8130500 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester

4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester

Cat. No.: B8130500
M. Wt: 370.3 g/mol
InChI Key: LEESAPCWJJSJOU-UHFFFAOYSA-N
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Description

This compound (CAS: 1404431-51-1) is a boronic ester derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, and a benzoic acid methyl ester group linked via a methylene bridge . Its molecular weight is 342.20 g/mol, with a purity of 98% as reported by Fluorochem . The dioxaborolane group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . The benzoic acid methyl ester enhances solubility in organic solvents, making it advantageous for synthetic applications compared to non-esterified analogs .

Properties

IUPAC Name

methyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BN2O4/c1-13-17(21-26-19(3,4)20(5,6)27-21)14(2)23(22-13)12-15-8-10-16(11-9-15)18(24)25-7/h8-11H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEESAPCWJJSJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester (commonly referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a benzoic acid moiety and a dioxaborolane substituent. Its molecular formula is C17H27BNO3C_{17}H_{27}BNO_3 with a molecular weight of approximately 278.2 g/mol. The presence of the boron atom in the dioxaborolane structure is crucial for its biological activity, particularly in enzyme inhibition and receptor antagonism.

Biological Activity Overview

Research indicates that compounds containing boron and pyrazole structures exhibit various biological activities, including:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active site.
  • Antagonistic Properties : The compound has shown promise as an antagonist for chemokine receptors such as CXCR1 and CXCR2, which are involved in inflammatory responses.

1. Enzyme Inhibition Studies

A study conducted on similar boron-containing compounds demonstrated significant inhibition of phosphoinositide 3-kinase (PI3K) isoforms. For instance:

  • IC50 Values : Compounds related to the target molecule exhibited IC50 values ranging from 0.47 µM to 3.56 µM against PI3Kδ and PI3Kα isoforms respectively .

2. Antagonism of Chemokine Receptors

In another study focusing on chemokine receptors:

  • The compound was evaluated for its ability to inhibit CXCR1 and CXCR2 activation. It was found that derivatives of this structure could effectively block receptor activation with IC50 values around 38 nM .

Data Table: Summary of Biological Activities

Activity TypeTarget MoleculeIC50 Value (µM)Reference
PI3K InhibitionPI3Kδ0.47
PI3K InhibitionPI3Kα3.56
Chemokine AntagonismCXCR1<0.038
Chemokine AntagonismCXCR2<0.038

The biological activity of this compound can be attributed to its structural features:

  • The boronic acid group plays a pivotal role in forming reversible covalent bonds with target enzymes or receptors.
  • The pyrazole moiety contributes to the binding affinity and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Target Compound C₁₉H₂₅BN₂O₄ 342.20 3,5-Dimethylpyrazole, dioxaborolane, benzoic acid methyl ester Suzuki coupling; pharmaceutical intermediates
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₁H₁₉BN₂O₂ 222.10 1,3-Dimethylpyrazole, dioxaborolane Boron precursor for cross-couplings; lacks ester for solubility modulation
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole C₁₉H₂₄BFN₂O₂ 330.20 Fluorobenzyl group, 3,5-dimethylpyrazole, dioxaborolane Enhanced electron-withdrawing effects due to fluorine; potential PET imaging agents
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic Acid Methyl Ester C₁₆H₂₅BN₂O₄ 328.20 Aliphatic pentanoic acid methyl ester, dioxaborolane Improved solubility in polar solvents; medicinal chemistry applications
Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate C₁₅H₂₃N₃O₂ 277.36 Azepane ring, 3,5-dimethylpyrazole, acetic acid methyl ester Non-boron analog; targets neurological receptors

Reactivity and Functional Differences

  • Suzuki-Miyaura Reactivity : The target compound’s dioxaborolane group ensures stability during cross-couplings, while the benzoic acid methyl ester reduces steric hindrance compared to bulkier substituents (e.g., fluorobenzyl in ). However, the aliphatic ester in may offer faster reaction kinetics due to reduced aromatic conjugation .
  • Solubility: The benzoic acid methyl ester in the target compound improves organic-phase solubility (logP ≈ 3.2 estimated) versus the hydrophilic pentanoic acid ester in (logP ≈ 2.1) .
  • Electrochemical Properties : Fluorine substitution in lowers the LUMO energy, enhancing reactivity toward electrophiles, whereas the target compound’s methyl groups provide steric stabilization .

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